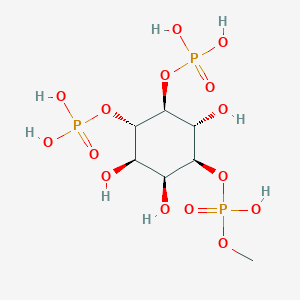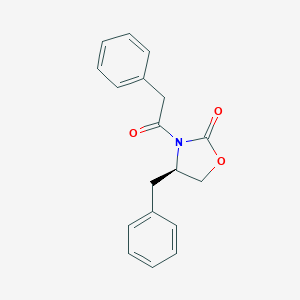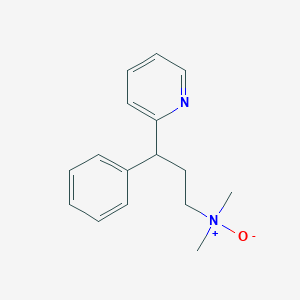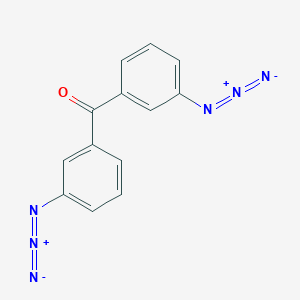
1-Monomethylphosphoinositol 4,5-bisphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Monomethylphosphoinositol 4,5-bisphosphate (1M-PIP2) is a phospholipid molecule that plays an important role in cell signaling pathways. It is a derivative of phosphatidylinositol 4,5-bisphosphate (PIP2) that is found in the plasma membrane of cells. 1M-PIP2 is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism Of Action
1-Monomethylphosphoinositol 4,5-bisphosphate acts as a second messenger in cell signaling pathways. It binds to and regulates the activity of various proteins, including ion channels and enzymes. When 1-Monomethylphosphoinositol 4,5-bisphosphate is cleaved by PLC, it produces DAG and IP3, which activate protein kinase C (PKC) and release calcium from intracellular stores, respectively. These signaling events can lead to changes in cellular behavior, such as gene expression, cell proliferation, and apoptosis.
Biochemical And Physiological Effects
1-Monomethylphosphoinositol 4,5-bisphosphate has been shown to have a variety of biochemical and physiological effects. It has been implicated in the regulation of ion channels, cytoskeletal dynamics, and cell migration. 1-Monomethylphosphoinositol 4,5-bisphosphate has also been shown to play a role in insulin secretion and glucose metabolism. In addition, it has been shown to be involved in the regulation of neurotransmitter release and synaptic plasticity.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Monomethylphosphoinositol 4,5-bisphosphate in lab experiments is that it is a specific and potent activator of certain ion channels, such as KATP and VGCC. This allows researchers to study the effects of channel activation on cellular behavior. However, one limitation is that the synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate can be challenging and expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 1-Monomethylphosphoinositol 4,5-bisphosphate. One area of interest is the role of 1-Monomethylphosphoinositol 4,5-bisphosphate in cancer. It has been shown to be involved in the regulation of cell proliferation and apoptosis, and may be a potential target for cancer therapy. Another area of interest is the role of 1-Monomethylphosphoinositol 4,5-bisphosphate in insulin secretion and glucose metabolism. Further research may lead to new treatments for diabetes. Finally, the development of new methods for the synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate may make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate involves the methylation of the inositol ring of PIP2. This can be achieved through chemical or enzymatic methods. One common method involves the use of S-adenosylmethionine (SAM), a methyl donor, and a phospholipase C (PLC) enzyme that cleaves PIP2 into 1,2-diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The IP3 is then methylated by the SAM to produce 1-Monomethylphosphoinositol 4,5-bisphosphate.
Scientific Research Applications
1-Monomethylphosphoinositol 4,5-bisphosphate has been used extensively in scientific research to study various cellular processes. It has been shown to play a role in regulating ion channels, such as the ATP-sensitive potassium channel (KATP), and the voltage-gated calcium channel (VGCC). It has also been implicated in the regulation of cytoskeletal dynamics and cell migration. 1-Monomethylphosphoinositol 4,5-bisphosphate has been used in studies of cancer, diabetes, and neurological disorders.
properties
CAS RN |
113872-20-1 |
|---|---|
Product Name |
1-Monomethylphosphoinositol 4,5-bisphosphate |
Molecular Formula |
C7H17O15P3 |
Molecular Weight |
434.12 g/mol |
IUPAC Name |
methyl [(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C7H17O15P3/c1-19-25(17,18)22-5-2(8)3(9)6(20-23(11,12)13)7(4(5)10)21-24(14,15)16/h2-10H,1H3,(H,17,18)(H2,11,12,13)(H2,14,15,16)/t2-,3+,4+,5-,6-,7-/m0/s1 |
InChI Key |
AYDUDQWKUZVAGV-ARYBSUEZSA-N |
Isomeric SMILES |
COP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H]([C@@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES |
COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
synonyms |
1-monomethylphosphoinositol 4,5-bisphosphate MeInsP3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)







![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)



![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)